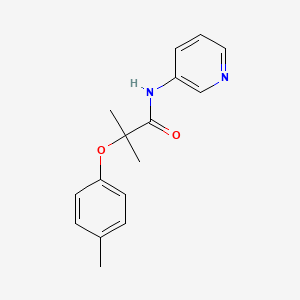![molecular formula C25H30N2O5 B6103326 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6103326.png)
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide, also known as DAP, is a synthetic compound that has gained attention in the scientific community for its potential use in medicinal research.
Mécanisme D'action
The mechanism of action of 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This compound is thought to enhance the activity of GABA receptors, leading to a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects by reducing pain sensitivity. Additionally, this compound has been shown to have anticonvulsant properties by reducing the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, this compound has a relatively long half-life, allowing for sustained effects in experiments. However, one limitation of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide. One area of interest is its potential use in treating anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential in treating neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promise in medicinal research. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a promising candidate for treating a variety of conditions. Further research is needed to fully understand its mechanism of action and potential uses in medicine.
Méthodes De Synthèse
The synthesis of 3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide involves the reaction of 3,5-dimethoxybenzaldehyde with piperidine, followed by acetylation with acetic anhydride, and finally, amidation with 3,5-dimethoxyphenylpropanoic acid. The resulting compound is a white crystalline solid with a melting point of 122-125°C.
Applications De Recherche Scientifique
3-[1-(2-acetylbenzoyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide has been studied extensively for its potential use in medicinal research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-[1-(2-acetylbenzoyl)piperidin-3-yl]-N-(3,5-dimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17(28)22-8-4-5-9-23(22)25(30)27-12-6-7-18(16-27)10-11-24(29)26-19-13-20(31-2)15-21(14-19)32-3/h4-5,8-9,13-15,18H,6-7,10-12,16H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKDVSTWBPWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-2-quinazolinyl)amino]-6-phenyl-4-pyrimidinol](/img/structure/B6103247.png)
![1-(5-methyl-2-furyl)-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)methanamine](/img/structure/B6103251.png)
![4-fluoro-N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6103255.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6103256.png)
![3-[(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)methyl]pyridine](/img/structure/B6103261.png)
![N-({1-[3-(cyclopentyloxy)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6103267.png)
![2-(5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6103288.png)
![N~3~-{3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-hydroxypropoxy]benzyl}-beta-alaninamide](/img/structure/B6103294.png)
![1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6103316.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
![4-{[5-(5-bromo-2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B6103345.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)